4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine
Description
Properties
IUPAC Name |
2-amino-3-[4-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-2-1-5(3-7(15)9(16)17)8(4-6)18-10(12,13)14/h1-2,4,7H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURIUSBIMOCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
One effective approach involves coupling protected alanine derivatives with fluorinated aryl halides or boronic acids under palladium catalysis. For example, the zincate of Fmoc-3-iodo-L-alanine methyl ester can be coupled with aryl sulfonyl derivatives using Pd catalysts such as (PPh₃)₂PdCl₂ and reducing agents like DIBAL in mixed solvents (THF/DMAC) at elevated temperatures (65–70 °C) for several hours. This yields protected fluorinated phenylalanine derivatives, which can be partially deprotected by alkaline hydrolysis to afford the fluorinated amino acid intermediates.
Photooxidative Cyanation of Fluorinated Benzylamines
A protecting group-free, semicontinuous process uses singlet oxygen-driven photooxidative cyanation of fluorinated benzylamines in the presence of tetraphenylporphyrin (Tpp) as a photosensitizer. The resulting fluorinated α-amino nitriles undergo acid-mediated hydrolysis with 30% aqueous HCl/acetic acid to produce fluorophenylalanine hydrochloride salts in good overall yields (~67%).
Direct Radiofluorination
Direct electrophilic radiofluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid yields mixtures of ortho-, meta-, and para-fluorophenylalanines. The para-isomer, corresponding to 4-fluorophenylalanine, is obtained in the highest proportion (~72.5%). The use of [¹⁸F]AcOF improves regioselectivity and reduces side products compared to [¹⁸F]F₂.
Coupling of N-Hydroxytetrachlorophthalimide Esters with Boronic Acids
Starting from protected L- or D-aspartic acid derivatives, activation to N-hydroxytetrachlorophthalimide esters followed by coupling with fluorinated boronic acids allows the synthesis of substituted phenylalanines. Subsequent deprotection and fluorination of alcohol intermediates with DAST produce the target fluorinated amino acids. This method has been used to synthesize 4-(2-fluoroethyl)-L-phenylalanine and related compounds.
Fluorination Using Diethylaminosulfur Trifluoride (DAST)
DAST is a widely used reagent for introducing fluorine into alcohol precursors. For example, in the synthesis of 4-fluoro-threonine, an oxazolidinone intermediate is fluorinated with DAST at low temperature (-78 °C to 0 °C), followed by hydrolysis to yield the fluorinated amino acid. Although yields vary (reported between 32% to 57%), this method is applicable to related fluorinated amino acids and can be adapted for phenylalanine derivatives bearing fluorinated substituents.
| Method | Key Reagents/Catalysts | Conditions | Yield / Purity | Notes |
|---|---|---|---|---|
| Pd-catalyzed cross-coupling | (PPh₃)₂PdCl₂, DIBAL, zincate of Fmoc-3-iodo-L-alanine methyl ester | THF/DMAC 1:1, 65–70 °C, 6 h | Moderate to high yields; enantiomeric purity ≥94% ee | Suitable for protected intermediates |
| Photooxidative cyanation | Tetraphenylporphyrin (Tpp), singlet oxygen | Acid hydrolysis with 30% HCl | ~67% overall yield | Protecting group-free; semicontinuous process |
| Direct radiofluorination | [¹⁸F]F₂ or [¹⁸F]AcOF, TFA | Electrophilic fluorination | Para-isomer ~72.5% of product mix | Useful for radiolabeled compounds |
| Coupling of N-hydroxytetrachlorophthalimide esters | Boronic acids, TBAF, DAST | Various; fluorination at low temp | Good yields after multi-step process | Enables synthesis of substituted fluorophenylalanines |
| Fluorination with DAST | Diethylaminosulfur trifluoride (DAST) | -78 °C to 0 °C, followed by hydrolysis | 32–57% yield reported | Sensitive reaction; scale-up challenging |
- The palladium-catalyzed coupling method provides good regioselectivity and can be tuned for enantiomeric purity by choice of starting materials and protecting groups.
- Photooxidative cyanation offers a mild, protecting group-free alternative, but requires specialized photochemical equipment and careful control of reaction conditions.
- Direct radiofluorination is valuable for preparing radiolabeled analogs for imaging but may produce isomeric mixtures requiring chromatographic separation.
- Fluorination with DAST, while common, can be sensitive to scale and reaction conditions, often requiring careful temperature control and optimization to maximize yield.
- Attempts to improve fluorination yields by testing alternative fluorinating agents have met with limited success, indicating the need for further methodological development.
The preparation of 4-fluoro-2-(trifluoromethoxy)-DL-phenylalanine involves advanced synthetic techniques combining palladium-catalyzed cross-coupling, photooxidative cyanation, and selective fluorination methods. Each approach has distinct advantages and limitations in terms of yield, regioselectivity, and operational complexity. Current research emphasizes optimizing fluorination steps, protecting group strategies, and developing scalable protocols to improve overall efficiency and applicability in pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of fluorine atoms which can influence the reactivity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction could produce fluorinated alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
Fluorinated phenylalanines, including 4-fluoro-2-(trifluoromethoxy)-DL-phenylalanine, have been identified as potential enzyme inhibitors. These compounds can mimic the natural substrates of enzymes, allowing them to bind effectively and inhibit enzymatic activity. For instance, they have been studied as inhibitors for various cancer-related enzymes, contributing to the development of targeted cancer therapies .
Molecular Imaging
The incorporation of fluorinated amino acids into radiopharmaceuticals has opened avenues for advanced imaging techniques such as Positron Emission Tomography (PET). The compound can be labeled with radioactive isotopes (e.g., ) to create imaging agents that help visualize tumor ecosystems and monitor metabolic processes in vivo . This application is crucial for early cancer detection and treatment monitoring.
Therapeutic Proteins and Peptide-based Vaccines
The addition of fluorinated phenylalanines into therapeutic proteins enhances their stability against metabolic degradation. This increased catabolic stability is particularly beneficial for peptide-based vaccines, which require prolonged activity in the body to elicit an effective immune response . The use of such compounds can lead to more effective vaccine formulations.
Chiral Building Blocks
This compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of biologically active compounds, including those targeting specific receptors involved in cancer progression and inflammatory responses . The compound's unique structure allows for the development of enantiomerically pure products, which are essential for drug efficacy and safety.
Biocatalytic Processes
Recent studies have shown that engineered enzymes can efficiently convert substrates into fluorinated phenylalanines. For example, variants of Petroselinum crispum phenylalanine ammonia lyase (PcPAL) have been optimized to produce high yields of substituted phenylalanines under mild conditions, showcasing the compound's role in sustainable biocatalytic processes . This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The fluorine atoms can also influence the compound’s electronic properties, affecting its reactivity and interactions at the molecular level .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents on the phenylalanine backbone significantly alter physicochemical and biological properties. Key analogs include:
- Positional Isomerism: The target compound and its positional isomer (2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine) share the same molecular formula but differ in substituent placement.
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group (target compound) is more electronegative and polar than -CF₃ (4-(trifluoromethyl)-DL-phenylalanine), influencing solubility and metabolic stability .
Physicochemical Properties
| Property | This compound | 4-Fluoro-DL-phenylalanine | 4-(Trifluoromethyl)-DL-phenylalanine |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~1.8 | ~2.2 |
| Solubility in Water | Low (enhanced by -OCF₃ polarity) | Moderate | Low |
| Metabolic Stability | High (resists oxidation) | Moderate | High |
- The trifluoromethoxy group increases steric bulk and polarity compared to a single fluorine or -CF₃ group, balancing lipophilicity and solubility .
Biological Activity
4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The incorporation of fluorine atoms and the trifluoromethoxy group enhances the compound's lipophilicity and stability, which may influence its biological activity significantly. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications in drug development, and relevant research findings.
The presence of fluorine and trifluoromethoxy groups in this compound provides distinct chemical characteristics:
- Electronegativity : The electronegative nature of fluorine increases the compound's reactivity.
- Lipophilicity : Enhanced lipid solubility improves membrane permeability, facilitating better interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to proteins and enzymes, potentially altering their activity.
Key Mechanisms:
- Protein Binding : Increased binding affinity due to halogen bonding interactions.
- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
Case Studies
-
Inhibition Studies :
- A study demonstrated that fluorinated compounds exhibit enhanced inhibitory effects against COX-2 and LOX enzymes compared to their non-fluorinated counterparts. Specifically, derivatives with trifluoromethoxy groups showed promising results in vitro, indicating potential as anti-inflammatory agents .
-
Cytotoxicity Assessments :
- Research involving cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), revealed that certain derivatives of this compound possess moderate cytotoxic properties. The presence of the trifluoromethoxy group was linked to increased metabolic stability and enhanced interaction with cell membrane proteins .
Comparative Studies
A comparative analysis between this compound and other fluorinated amino acids highlighted its unique properties:
| Compound | Lipophilicity | Binding Affinity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | High | Enhanced | Moderate |
| 2-Fluoro-4-(trifluoromethyl)phenylalanine | Moderate | Standard | Low |
| Non-fluorinated phenylalanines | Low | Low | High |
Applications in Drug Development
The unique properties of this compound make it a candidate for drug development:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine with high purity?
- Methodological Answer : The synthesis of fluorinated phenylalanine derivatives often involves halogenation and trifluoromethoxy group introduction via nucleophilic substitution or cross-coupling reactions. For example, DL-phenylalanine methyl ester hydrochloride can be synthesized by reacting DL-phenylalanine with thionyl chloride in methanol, followed by recrystallization . For fluorinated analogs, fluorination at the para position can be achieved using fluorinating agents like Selectfluor™. Enantiomeric purity may be enhanced via chiral resolution techniques, such as chromatography with enantioselective adsorbents (e.g., phosphoramide-based silica nanocomposites) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H- and ¹³C-NMR (e.g., in DMSO-d6) are essential for verifying substituent positions and enantiomeric ratios. For example, chemical shifts for fluorine-substituted aromatic protons typically appear downfield (~7.0–7.5 ppm) .
- FT-IR : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethoxy (C-O-CF₃ ~1250 cm⁻¹) .
- HPLC : Purity assessment (>95% by HPLC) and chiral columns for enantiomeric separation .
Q. How does the presence of fluorine and trifluoromethoxy groups influence the compound's solubility and stability?
- Methodological Answer : Fluorine atoms increase hydrophobicity and metabolic stability, while the trifluoromethoxy group enhances electron-withdrawing effects, altering reactivity. Solubility in polar solvents (e.g., water, dilute HCl) can be tested via gravimetric analysis. Stability studies under varying pH and temperature conditions are recommended, as fluorinated phenylalanine derivatives may degrade via oxidative pathways .
Advanced Research Questions
Q. What metabolic pathways degrade fluorinated phenylalanine derivatives in microbial systems, and how do they differ from non-fluorinated analogs?
- Methodological Answer : In Aspergillus niger, DL-phenylalanine is metabolized via D-amino acid oxidase and L-phenylalanine aminotransferase, producing intermediates like phenylpyruvate and 4-hydroxymandelate. Fluorinated derivatives may resist degradation at specific steps due to fluorine’s electronegativity, altering metabolite profiles. Researchers should use isotope-labeled tracers (e.g., ¹⁸O or ¹⁹F-NMR) to track pathway divergence and identify fluorinated metabolites .
Q. How can researchers address contradictions in reported pharmacological efficacy (e.g., analgesic vs. antidepressant effects) of DL-phenylalanine derivatives?
- Methodological Answer :
- Dose-Response Studies : Systematic evaluation of dose-dependent effects (e.g., 32–75% pain reduction in chronic pain models ) and neurotransmitter modulation (norepinephrine/dopamine levels ).
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., carboxypeptidase A for enkephalin degradation ) and receptor-binding studies to clarify target specificity.
- Model Selection : Compare results across in vitro (cell-based tyrosine hydroxylase assays) and in vivo models (rodent depression/pain assays) to reconcile discrepancies .
Q. What strategies are effective for resolving enantiomers of this compound in pharmacokinetic studies?
- Methodological Answer : Enantioseparation can be achieved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Advanced techniques include capillary electrophoresis with cyclodextrin additives or kinetic resolution via enzymatic methods (e.g., lipase-catalyzed esterification). Post-separation analysis via polarimetry or circular dichroism ensures enantiomeric purity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards ).
- Ventilation : Use fume hoods to avoid inhalation (H332/H335 ).
- Storage : Store at 2–8°C in airtight containers, away from oxidizers and strong acids .
Data Contradiction Analysis
Q. Why do studies report variable effects of DL-phenylalanine derivatives on endorphin levels?
- Methodological Answer : Variability may arise from differences in:
- Enkephalinase Activity : Tissue-specific enzyme expression affects metabolite accumulation. Measure enkephalinase levels in target tissues (e.g., spinal cord vs. brain ).
- Bioavailability : Fluorinated derivatives may have altered blood-brain barrier penetration. Use radiolabeled compounds (³H or ¹⁴C) to quantify distribution .
- Study Duration : Reverse tolerance effects require long-term dosing (≥4 weeks) to observe sustained endorphin elevation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
